synthesis of 1,2-Difluoro-3-(hexyloxy)benzene
synthesis of 1,2-Difluoro-3-(hexyloxy)benzene
An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-3-(hexyloxy)benzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of 1,2-Difluoro-3-(hexyloxy)benzene, a fluorinated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust and efficient synthetic strategy centered on the Williamson ether synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and methods for product characterization. It is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to preparing this valuable compound.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. For 1,2-Difluoro-3-(hexyloxy)benzene, the most logical retrosynthetic disconnection is at the ether linkage, as this bond can be reliably formed through well-established methodologies.
This retrosynthetic approach identifies two key starting materials: 2,3-difluorophenol and a suitable six-carbon electrophile, such as 1-bromohexane . The forward synthesis is therefore planned as a nucleophilic substitution reaction where the phenoxide anion of 2,3-difluorophenol acts as the nucleophile to displace the bromide from the hexyl chain. This classic transformation is known as the Williamson ether synthesis , a cornerstone of organic chemistry for its reliability and versatility in constructing C-O bonds.[3][4][5]
Caption: Mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
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Substrate (2,3-Difluorophenol): This starting material is commercially available and provides the core aromatic structure. [6]The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.
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Base (Potassium Carbonate): While stronger bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is a practical, cost-effective, and safer choice for phenol deprotonation. [7]It is sufficiently basic to generate the phenoxide nucleophile without introducing competing side reactions. An excess is used to drive the equilibrium towards the phenoxide. [8][9]* Alkylating Agent (1-Bromohexane): The choice of a primary alkyl halide is critical. S_N2 reactions are sensitive to steric hindrance at the electrophilic carbon. [5]Primary halides like 1-bromohexane present a minimal steric profile, maximizing the yield of the desired substitution product. Using secondary or tertiary halides would significantly favor the competing E2 elimination pathway, leading to the formation of hexene as an undesired byproduct. [4]* Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for S_N2 reactions. [3][7]It effectively solvates the potassium cation (from K₂CO₃) but poorly solvates the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the substitution reaction. [8]The solvent must be anhydrous to prevent quenching of the phenoxide.
Part 3: Detailed Experimental Protocol
This protocol is adapted from established procedures for similar O-alkylation reactions. [8]All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 5.00 g | 38.4 | 1.0 |
| 1-Bromohexane | 111-25-1 | 165.07 | 7.62 g (6.4 mL) | 46.1 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.9 g | 115.3 | 3.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | 100 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | - | - |
| Brine (sat. NaCl) | - | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
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Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-difluorophenol (5.00 g, 38.4 mmol) and anhydrous potassium carbonate (15.9 g, 115.3 mmol).
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Solvent Addition: Add 100 mL of anhydrous DMF to the flask via syringe. Begin stirring to create a suspension.
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Reagent Addition: Slowly add 1-bromohexane (6.4 mL, 46.1 mmol) to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring under a nitrogen atmosphere for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes eluent system, observing the consumption of the 2,3-difluorophenol spot.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 400 mL of ice-cold water.
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Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).
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Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL). This removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
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Purification: Purify the crude oil by flash column chromatography on silica gel (100-200 mesh). Elute first with pure hexanes to remove any unreacted 1-bromohexane, followed by a gradient of 2-5% ethyl acetate in hexanes to isolate the pure 1,2-Difluoro-3-(hexyloxy)benzene. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Part 4: Product Characterization
The identity and purity of the synthesized 1,2-Difluoro-3-(hexyloxy)benzene should be confirmed through physical and spectroscopic analysis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 121219-19-0 | [10][11][12] |
| Molecular Formula | C₁₂H₁₆F₂O | [10][11] |
| Molecular Weight | 214.26 g/mol | [10] |
| Appearance | Colorless Liquid | [10] |
| Boiling Point | 249.8 °C at 760 mmHg | [10] |
| Storage Temp. | 2-8 °C, Sealed in dry |
Expected Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the different types of protons.
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δ 6.7-7.0 (m, 3H): Signals corresponding to the three protons on the aromatic ring.
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δ ~4.0 (t, 2H): A triplet for the methylene protons directly attached to the ether oxygen (-O-CH₂ -).
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δ ~1.8 (m, 2H): A multiplet for the methylene protons beta to the oxygen (-O-CH₂-CH₂ -).
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δ 1.3-1.5 (m, 6H): A complex multiplet for the three other methylene groups in the hexyl chain.
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δ ~0.9 (t, 3H): A triplet for the terminal methyl group (-CH₃ ).
-
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¹³C NMR (101 MHz, CDCl₃): The spectrum will show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
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¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals are expected for the two inequivalent fluorine atoms, each showing coupling to one another (ortho F-F coupling) and smaller couplings to the nearby aromatic protons.
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Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 214.
Conclusion
The synthesis of 1,2-Difluoro-3-(hexyloxy)benzene is reliably achieved via the Williamson ether synthesis, starting from commercially available 2,3-difluorophenol and 1-bromohexane. The procedure detailed in this guide is robust, high-yielding, and relies on a fundamental understanding of the S_N2 reaction mechanism to make rational choices regarding reagents and conditions. The successful synthesis and characterization of this compound provide access to a versatile fluorinated intermediate, enabling further exploration in the fields of drug discovery, agrochemicals, and advanced material development. [1][2][11]
References
- 2,3-Difluorophenol 98% 6418-38-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392434]
- Williamson Ether Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]
- The Williamson Ether Synthesis. [URL: https://www.csus.edu/indiv/m/mackj/chem125/125%20lab%20wmsn%20ether%20synth.pdf]
- 2,3-Difluorophenol 98% 6418-38-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Williamson Ether Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/williamson-ether-synthesis_30.html]
- The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Williamson Ether Synthesis - Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem. [URL: https://www.lookchem.com/cas-121/121219-19-0.html]
- 2,3-Difluorophenol | 6418-38-8 - Benchchem. [URL: https://www.benchchem.com/product/b5678]
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [URL: https://hmdb.ca/spectra/nmr_one_d/1156]
- 2,3-Difluorophenol - Chem-Impex. [URL: https://www.chemimpex.com/products/2-3-difluorophenol]
- 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/367-11-3_1HNMR.htm]
- 2,3-Difluorophenol. [URL: http://www.sinofluoro.com/products/2-3-Difluorophenol-6418-38-8.html]
- 121219-19-0, 1,2-Difluoro-3-(hexyloxy)benzene Formula - Echemi. [URL: https://www.echemi.com/products/121219-19-0.html]
- 2,3-Difluoro(n-hexyloxy)benzene | 121219-19-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob640092064]
- 1,2-Difluoro-3-hexoxy-benzene | 121219-19-0 - Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/aromatics/ethers/1-2-difluoro-3-hexoxy-benzene]
- Difluoroalkylation/Lactonization of Alkenes with BrCF2CO2K via Photoredox Catalysis: Access to α,α-difluoro-γ-lactones. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.202300431]
- 1,2-Difluoro-3-(hexyloxy)benzene/CAS:121219-19-0-HXCHEM. [URL: https://www.hxchem.net/cas/121219-19-0.html]
- EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents. [URL: https://patents.google.
- The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4) - The Royal Society of Chemistry. [URL: https://www.rsc.
- What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? | ResearchGate. [URL: https://www.researchgate.net/post/What_conditions_can_I_use_for_the_alkylation_of_7-hydroxycoumarin_dimer_with_N-Boc-3-bromopropylamine]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 2,3-Difluorphenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. manchesterorganics.com [manchesterorganics.com]

